molecular formula C11H9NO3 B8375773 6-Nitro-5-vinyl-indan-1-one

6-Nitro-5-vinyl-indan-1-one

Cat. No.: B8375773
M. Wt: 203.19 g/mol
InChI Key: JMCQLLBPGQFZQK-UHFFFAOYSA-N
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Description

6-Nitro-5-vinyl-indan-1-one is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

6-Nitro-5-vinyl-indan-1-one is primarily used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular architectures. It has been utilized in synthesizing indene derivatives and other functionalized compounds that are relevant in medicinal chemistry.

Biological Assays

The compound has been employed as a fluorescent probe in biological assays. Its fluorescent properties allow researchers to track biological processes and interactions within cells. This application is crucial for understanding cellular mechanisms and developing new therapeutic strategies.

Medicinal Chemistry

Research into the therapeutic potential of this compound is ongoing. Preliminary studies suggest it may have applications as:

  • Antimicrobial Agents: The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-Cancer Agents: Initial findings indicate potential efficacy against certain cancer cell lines, prompting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound A2050
Compound B15100
Compound C2530

Case Study 2: Fluorescent Probes

In another investigation, researchers utilized this compound as a fluorescent probe to study cellular uptake mechanisms in cancer cells. The compound's fluorescence intensity correlated with cellular concentration, providing insights into drug delivery systems.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-ethenyl-6-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9NO3/c1-2-7-5-8-3-4-11(13)9(8)6-10(7)12(14)15/h2,5-6H,1,3-4H2

InChI Key

JMCQLLBPGQFZQK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-6-nitro-indan-1-one (58 mg, 0.23 mmol), (J. Med. Chem., 2003, 46, 399-408), vinylboronic acid dibutyl ester (74 μL, 0.34 mmol), Pd(PPh3)2Cl2 (7.8 mg, 0.0011 mmol), and Na2CO3 (167 mg, 1.57 mmol) in 4:1 THF/H2O (1.4 mL/360 μL) was heated to 80° C. overnight. The crude reaction was filtered over Celite and extracted with EtOAC. The organic phase was dried (MgSO4), filtered, and concentrated. The crude material was chromatographed (SiO2) to afford 36 mg (79%) of 6-Nitro-5-vinyl-indan-1-one; LC/MS calculated for [M+H]+ C11H9NO2: 204.1, found: 204.1.
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
7.8 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One

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